molecular formula C9H12O4 B121524 Ethyl 3,5-dioxocyclohexanecarboxylate CAS No. 27513-35-5

Ethyl 3,5-dioxocyclohexanecarboxylate

Cat. No. B121524
M. Wt: 184.19 g/mol
InChI Key: RPRRICYOWFRORO-UHFFFAOYSA-N
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Patent
US04560403

Procedure details

To 150 ml of ethanol containing 3.4 g of sodium was added dropwise 31 g of diethyl acetonylsuccinate (or diethyl acetmethylsuccinate) over about one hour with stirring at ambient temperature. The mixture was heated under reflux for 2 hours and then cooled to room temperature, followed by distillation off of the ethanol under reduced pressure. There was thus obtained a brown viscous liquid comprising sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate as formed, to which were added 100 ml of toluene, 50 ml of ice water and 0.3 g of γ-picoline and then added dropwise 15 g of n-butyryl chloride at ambient temperature under agitation over about 2 hours. The resultant reaction mixture was agitated for further 30 minutes and then the toluene layer was separated, washed with water, dried and admixed with 0.8 g of 4-N,N-dimethylaminopyridine. The admixture was heated with agitation at a temperature of 80°-90° C. for 3 hours. The toluene was then distilled off from the reaction solution under reduced pressure and the residue was chromatographed on a column of silica gel developed with benzene to give 19.5 g (55.9%) of the object compound (Compound No. 15).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na:1].[CH2:2]([CH:6]([CH2:12][C:13]([O:15]CC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:3]([CH3:5])=[O:4]>C(O)C>[Na:1].[O:15]=[C:13]1[CH2:5][C:3](=[O:4])[CH2:2][CH:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:12]1 |^1:0,20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
31 g
Type
reactant
Smiles
C(C(=O)C)C(C(=O)OCC)CC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
followed by distillation off of the ethanol under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Na]
Name
Type
product
Smiles
O=C1CC(CC(C1)=O)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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